Methyl2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic organic compound It is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with dimethyl acetylenedicarboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxaline derivatives.
Scientific Research Applications
Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, which shares the core bicyclic structure.
Tetrahydroquinoxaline: A reduced form of quinoxaline with additional hydrogen atoms.
Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline with carbonyl groups at positions 2 and 3.
Uniqueness
Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the methyl ester and dimethyl groups at specific positions enhances its chemical reactivity and potential biological activity compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-oxo-1,4-dihydroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)11(16)13-9-6-7(10(15)17-3)4-5-8(9)14-12/h4-6,14H,1-3H3,(H,13,16) |
InChI Key |
HNTUJFCTBQYDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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